molecular formula C8H13N3O2 B6145935 ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 2137980-04-0

ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No. B6145935
CAS RN: 2137980-04-0
M. Wt: 183.2
InChI Key:
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Description

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate, also known as EMPA, is an organic compound belonging to the group of pyrazoles. It is a colorless, crystalline solid with a molecular weight of 179.2 g/mol. EMPA is a versatile molecule with many applications in the fields of pharmaceuticals, biochemistry, and materials science.

Mechanism of Action

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate acts as an electrophilic reagent in the condensation reaction between ethyl acetoacetate and 4-amino-3-methyl-1H-pyrazole. The reaction is initiated by the protonation of the nitrogen atom of the pyrazole, which forms a cationic species. This species then reacts with the carbonyl group of the ethyl acetoacetate to form a new carbon-nitrogen bond. The reaction is then followed by the deprotonation of the nitrogen atom, which forms the desired product, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate.
Biochemical and Physiological Effects
ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has also been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidylate, an essential precursor for DNA synthesis. In addition, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and readily available. It is also easily handled and can be stored for long periods of time without significant degradation. However, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a volatile compound and must be handled with proper safety precautions.

Future Directions

There are a number of potential future applications for ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate. It may be used in the synthesis of new pharmaceuticals, as well as in the development of new materials. It may also be used in the development of new catalysts and in the synthesis of new organic compounds. Additionally, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate may be used in the development of new biochemical and physiological assays. Finally, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate may be used in the development of new analytical techniques, such as mass spectrometry.

Synthesis Methods

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is synthesized by the condensation reaction of ethyl acetoacetate and 4-amino-3-methyl-1H-pyrazole. The reaction is carried out in the presence of an acid catalyst. The reaction is usually carried out in aqueous media at a temperature of 80-100°C. The yield of the reaction is usually in the range of 70-90%.

Scientific Research Applications

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has been used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pyridazinones, triazolopyridines, and pyrazolopyrimidines. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridazines, pyrimidines, and pyrazoles. ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has also been used in the synthesis of chiral compounds, such as enantiomers and diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 3-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with methyl isobutyryl chloride to form ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrazine hydrate", "Methyl isobutyryl chloride" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 3-hydrazinyl-3-oxobutanoate.", "Step 2: The intermediate ethyl 3-hydrazinyl-3-oxobutanoate is then reacted with methyl isobutyryl chloride in the presence of triethylamine and DMF at room temperature to form ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate.", "Step 3: The product is purified by recrystallization from ethanol." ] }

CAS RN

2137980-04-0

Product Name

ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Molecular Formula

C8H13N3O2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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